molecular formula C15H16O B176136 3,4'-Dimethylbenzhydrol CAS No. 13389-73-6

3,4'-Dimethylbenzhydrol

Cat. No.: B176136
CAS No.: 13389-73-6
M. Wt: 212.29 g/mol
InChI Key: CPBLKWQHXVGPLN-UHFFFAOYSA-N
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Description

3,4’-Dimethylbenzhydrol is an organic compound with the molecular formula C15H16O. It is a derivative of benzhydrol, where two methyl groups are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4’-Dimethylbenzhydrol can be synthesized through several methods. One common approach involves the reaction of 3-iodotoluene with p-tolualdehyde in the presence of a Grignard reagent, such as TurboGrignard, in tetrahydrofuran at room temperature. The reaction is followed by treatment with ammonium chloride in a mixture of tetrahydrofuran and water .

Industrial Production Methods: Industrial production of 3,4’-Dimethylbenzhydrol typically involves the chloromethylation of o-xylene in a cetyltrimethylammonium bromide (CTAB) micellar catalytic system. This method enhances the yield and provides an efficient work-up procedure .

Chemical Reactions Analysis

Types of Reactions: 3,4’-Dimethylbenzhydrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: N-bromosuccinimide (NBS), pyridinium chlorochromate, and molecular bromine.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Halogens and other nucleophiles.

Major Products:

    Oxidation: Benzophenones.

    Reduction: Benzhydrol derivatives.

    Substitution: Various substituted benzhydrols.

Scientific Research Applications

3,4’-Dimethylbenzhydrol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4’-Dimethylbenzhydrol involves its ability to undergo oxidation and reduction reactions. During oxidation, it forms benzophenones, which are useful intermediates in various chemical syntheses. The presence of benzylic hydrogens makes it susceptible to free radical attack, facilitating these reactions .

Comparison with Similar Compounds

Uniqueness: 3,4’-Dimethylbenzhydrol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3-methylphenyl)-(4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-11-6-8-13(9-7-11)15(16)14-5-3-4-12(2)10-14/h3-10,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBLKWQHXVGPLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC(=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374375
Record name 3,4'-Dimethylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13389-73-6
Record name 3,4'-Dimethylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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